[4-(naphthalen-1-yliminomethyl)phenyl] benzoate
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Overview
Description
[4-(naphthalen-1-yliminomethyl)phenyl] benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a benzoic acid moiety esterified with a phenyl group that is further substituted with a naphthalen-1-yliminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 4-(naphthalen-1-yliminomethyl)-phenyl ester typically involves the esterification of benzoic acid with a phenol derivative that contains the naphthalen-1-yliminomethyl group. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of benzoic acid 4-(naphthalen-1-yliminomethyl)-phenyl ester may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as recrystallization and column chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[4-(naphthalen-1-yliminomethyl)phenyl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted esters or other derivatives.
Scientific Research Applications
[4-(naphthalen-1-yliminomethyl)phenyl] benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as UV-absorbing or photoactive materials.
Mechanism of Action
The mechanism of action of benzoic acid 4-(naphthalen-1-yliminomethyl)-phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as oxidative stress pathways or signaling cascades involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
[4-(naphthalen-1-yliminomethyl)phenyl] benzoate: shares structural similarities with other naphthalene derivatives and benzoic acid esters.
2-[(2-Hydroxy-naphthalen-1-yl)diazenyl]benzoic acid: Another compound with a naphthalene moiety and benzoic acid structure.
4-(1-Naphthyl)benzoic acid: A related compound with a naphthalene group attached to a benzoic acid moiety.
Uniqueness
The uniqueness of benzoic acid 4-(naphthalen-1-yliminomethyl)-phenyl ester lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoic acid ester with a naphthalen-1-yliminomethyl group makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
Properties
Molecular Formula |
C24H17NO2 |
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Molecular Weight |
351.4g/mol |
IUPAC Name |
[4-(naphthalen-1-yliminomethyl)phenyl] benzoate |
InChI |
InChI=1S/C24H17NO2/c26-24(20-8-2-1-3-9-20)27-21-15-13-18(14-16-21)17-25-23-12-6-10-19-7-4-5-11-22(19)23/h1-17H |
InChI Key |
BDTLYTFMDSMZMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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